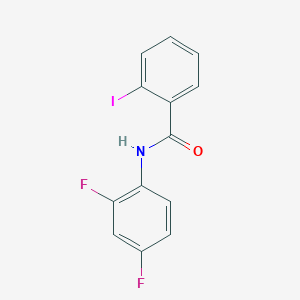

N-(2,4-difluorophenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-difluorophenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C13H8F2INO and its molecular weight is 359.114. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Mechanical Properties of Fluorinated Amides : A study by Mondal et al. (2017) discovered three polymorphs of a similar compound, N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions in solid state. These polymorphs differ significantly in their stiffness and hardness, showing potential for material science applications (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Lewis Acid Properties : Forbes et al. (2001) explored the use of pentafluorophenyl as a Lewis acid in stabilizing a cis secondary amide conformation in N-(pyrimidin-2-yl)pentafluorobenzamide. This research highlights the solvent-dependent conformational equilibrium and its potential implications in chemical synthesis (Forbes, Beatty, & Smith, 2001).

Aggregation and Complex C–F/C–H Disorder : A study by Mocilac et al. (2016) investigated a series of N-(difluorophenyl)benzamides, including interactions like N–H⋅⋅⋅OC and C–H⋅⋅⋅O/F/π, highlighting the role of fluorine in molecular aggregation. This research is significant for understanding fluorine's influence on molecular structures (Mocilac, Osman, & Gallagher, 2016).

Electron Mobility in Field-Effect Transistors : Letizia et al. (2005) synthesized carbonyl-functionalized quaterthiophenes, including a compound with perfluorophenylcarbonyl groups. Their research shows high electron mobilities in these compounds, suggesting applications in electronics and materials science (Letizia, Facchetti, Stern, Ratner, & Marks, 2005).

Synthesis and Characterization of Polyimides : Butt et al. (2005) explored the synthesis of new diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and their polymerization with various anhydrides. This study contributes to the development of new materials with potential use in high-temperature applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Fluoroamide-Directed C-H Fluorination : Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination process of various C-H bonds mediated by iron. This method demonstrates a broad substrate scope and functional group tolerance, suggesting its utility in synthetic chemistry (Groendyke, AbuSalim, & Cook, 2016).

SPECT Imaging with Iodobenzamides : Kung et al. (1990) conducted Phase I clinical studies of iodine-123-labeled iodobenzamide (IBZM) in humans, demonstrating its specific localization in the brain's basal ganglia. This suggests potential applications in medical imaging and neuroscience (Kung, Alavi, Chang, Kung, Keyes, Velchik, Billings, Pan, Noto, & Rausch, 1990).

Benzamidinate Ligand in Catalysis : Brussee et al. (2000) reported on the pentafluorobenzamidinate ligand in catalytic ethene oligomerization. Their research demonstrates the enhanced activity of this ligand in catalysis compared to non-fluorinated analogs (Brussee, Meetsma, Hessen, & Teuben, 2000).

Imaging of Malignant Melanoma with Iodobenzamides : Michelot et al. (1993) evaluated iodine-123-labeled benzamide (BZA) as an imaging agent for melanomas and metastases. Their results show high diagnostic sensitivity and specificity, indicating its potential in cancer diagnosis (Michelot, Moreau, Veyre, Bonafous, Bacin, Madelmont, Bussière, Souteyrand, Mauclaire, & Chossat, 1993).

Biosensor Development : Karimi-Maleh et al. (2014) developed a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam. This highlights the potential of such compounds in biosensor technology (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as carbonic anhydrase 2

Biochemical Pathways

N-(2,4-difluorophenyl)-2-iodobenzamide may affect several biochemical pathways. A study suggests that similar compounds could potentially target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These targets are involved in various cancer-associated pathways.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZSXTZROXXLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)

![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)

![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)

![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)

![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)